3-Phthalimidoazetidine

Medicinal Chemistry Process Chemistry Reagent Stability

Direct procurement of 3-aminoazetidine is impractical due to hydrolytic instability and polymerization. 3-Phthalimidoazetidine (CAS 104390-83-2) is the stable, commercially available phthalimide-protected precursor designed for reliable multi-step synthesis workflows. • Enables scalable two-step deprotection (hydrazinolysis/hydrogenation) to 3-aminoazetidine salts on multi-gram scale. • Key starting material for 1-substituted 3-aminoazetidine libraries-validated psychotropic and anorexigenic drug scaffolds. • Participates in stereoselective [2+2] cycloaddition for enantiopure β-lactam antibiotic and β-lactamase inhibitor synthesis.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 104390-83-2
Cat. No. B017777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phthalimidoazetidine
CAS104390-83-2
Synonyms2-(3-Azetidinyl)-1H-isoindol-1,3(2H)-dione
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
InChIKeyCCUNVVKGBQMMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phthalimidoazetidine (CAS 104390-83-2): A Protected Azetidine Scaffold for Pharmaceutical Intermediate Sourcing and Procurement


3-Phthalimidoazetidine (CAS 104390-83-2), chemically defined as 2-(azetidin-3-yl)isoindole-1,3-dione, is a key synthetic intermediate within the azetidine heterocycle class . It comprises a phthalimide-protected 3-amino group directly attached to a strained four-membered azetidine ring . This structural configuration renders the compound a stable, storable, and commercially available precursor specifically designed for the multi-step synthesis of 3-aminoazetidine and its 1-substituted derivatives, which are core pharmacophores in numerous psychotropic drug discovery programs [1].

Why 3-Phthalimidoazetidine (104390-83-2) Cannot Be Readily Substituted by Unprotected 3-Aminoazetidine Analogs


Substituting 3-phthalimidoazetidine with its deprotected counterpart, 3-aminoazetidine, is chemically and logistically unfeasible for most procurement workflows. The free 3-aminoazetidine ring is exceptionally sensitive to hydrolytic ring-opening and polymerization, making it unstable for long-term storage, shipping, or direct handling as a commodity reagent [1]. The phthalimide protecting group in CAS 104390-83-2 is not merely an accessory; it is an enabling functional motif that stabilizes the molecule, enabling reliable, multi-gram scale manufacturing and providing a predictable deprotection handle (via hydrazinolysis or hydrogenation) that is central to patented synthetic routes for pharmacologically active 1-substituted azetidines [2].

Quantitative Differentiation of 3-Phthalimidoazetidine (104390-83-2) Versus Key Azetidine-Based Comparators


Stability and Ring Integrity: Phthalimide-Protected vs. Free 3-Aminoazetidine

3-Phthalimidoazetidine provides a stable, isolable alternative to the intrinsically unstable free 3-aminoazetidine. Literature reports unequivocally state that the azetidine ring in the free amino form is prone to hydrolysis and polymerization, whereas no such degradation is reported for the phthalimide-protected derivative [1]. This stability allows for its commercial distribution and storage, unlike its deprotected comparator which must typically be generated and used in situ.

Medicinal Chemistry Process Chemistry Reagent Stability

Synthetic Utility in Stereoselective β-Lactam Formation

The phthalimidoketene derived from this compound class facilitates a stereoselective [2+2] cycloaddition with chiral imines to yield 3-phthalimido-2-azetidinones in both racemic and enantiopure forms, with subsequent deprotection affording 3-amino-β-lactams [1]. In contrast, a direct approach using a different amine equivalent (e.g., a simple alkylamine) would not afford the same stereochemical control or the versatile phthalimido handle for subsequent orthogonal deprotection.

Organic Synthesis Stereochemistry β-Lactam Chemistry

Physicochemical Properties as a Solid Crystalline Intermediate

3-Phthalimidoazetidine (104390-83-2) is characterized as a neat solid with a predicted boiling point of 350.1°C at 760 mmHg and a density of 1.411 g/cm³ . These properties are indicative of a stable, non-volatile solid that is well-suited for routine handling and purification by standard techniques like recrystallization, unlike many low-molecular-weight azetidine derivatives which are volatile liquids or oils. The compound's high melting point (reported as 118-120 °C for the 1-benzhydryl derivative ) further supports its solid-state stability and ease of isolation.

Analytical Chemistry Quality Control Material Science

Patent-Validated Precursor for CNS-Active Drug Discovery Programs

The compound is explicitly protected in foundational patents (US 4,822,895; US 4,943,641) as the crucial intermediate for synthesizing 3-aminoazetidine and its 1-substituted derivatives with validated psychotropic action [1]. The patent literature demonstrates a clear, multi-step sequence where 3-phthalimidoazetidine is deprotected to yield 3-aminoazetidine salts, which are then functionalized to produce compounds like 3-amino-1-(6-chloropyrid-2-yl)-azetidine, which exhibited anorexigenic activity in rats at a dose of 15 mg/kg per os [2]. This contrasts with other azetidine isomers (e.g., 2-substituted azetidines) that lack this same documented pathway to validated CNS pharmacophores.

Medicinal Chemistry Drug Discovery Neuroscience

Commercial Availability and Supply Chain Benchmarking

3-Phthalimidoazetidine (CAS 104390-83-2) is a commercially catalogued product available from multiple reputable suppliers, including Santa Cruz Biotechnology (catalog # sc-206681) and Toronto Research Chemicals (catalog # P384600), among others [1]. This established supply chain, with defined pricing and delivery timelines, represents a significant advantage over custom synthesis of unstable or novel azetidine intermediates. For instance, a 250 mg unit from a major supplier is listed at $330.00 USD , providing a concrete benchmark for procurement budgets and feasibility studies. This contrasts sharply with the alternative of sourcing free 3-aminoazetidine, which is not generally available as a stable, off-the-shelf reagent.

Procurement Supply Chain Chemical Sourcing

High-Impact Application Scenarios for Procuring 3-Phthalimidoazetidine (104390-83-2)


Medicinal Chemistry: Synthesis of 1-Substituted 3-Aminoazetidine CNS Pharmacophores

3-Phthalimidoazetidine is the optimal starting material for generating libraries of 1-substituted 3-aminoazetidines, a validated scaffold for psychotropic and anorexigenic drug candidates [1]. The procurement of this stable intermediate is justified by its central role in the patented synthesis of compounds with demonstrated in vivo activity, such as 3-amino-1-(6-chloropyrid-2-yl)-azetidine, which showed efficacy at 15 mg/kg in rodent models [2].

Process Chemistry: Scalable and Robust Synthesis of Unstable 3-Aminoazetidine Salts

For process chemists needing access to 3-aminoazetidine, the phthalimide-protected derivative is the only practical, scalable source [1]. Its stability as a neat solid allows for its use as a key starting material in a robust, two-step deprotection sequence (hydrazinolysis followed by hydrogenation or acid hydrolysis) to reliably generate 3-aminoazetidine salts on a multi-gram scale, circumventing the hazards and low yields associated with alternative routes [2].

Organic Synthesis: Stereocontrolled Construction of β-Lactam Libraries

3-Phthalimidoazetidine is an essential building block for the stereoselective synthesis of 3-amino-4-substituted-2-azetidinones (β-lactams) [1]. The phthalimide group not only acts as a protecting group but also participates in the formation of the reactive phthalimidoketene intermediate, enabling the [2+2] cycloaddition that defines the β-lactam core with high stereocontrol. Procurement is thus driven by the need for a specific, reliable input for generating enantiopure β-lactam libraries for antibiotic and β-lactamase inhibitor research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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